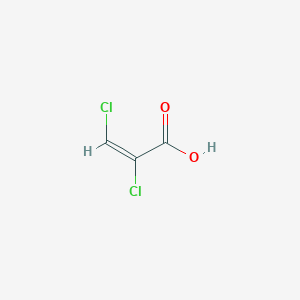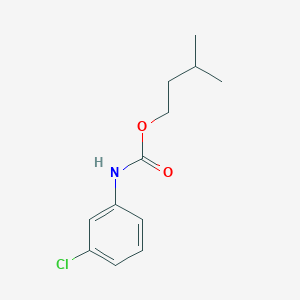
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester is a chemical compound with the molecular formula C12H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a chlorophenyl group and a carbamate ester linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)carbamic acid, 3-methylbutyl ester typically involves the reaction of 3-chlorophenyl isocyanate with 3-methylbutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
3-Chlorophenyl isocyanate+3-Methylbutanol→(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts may also be employed to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carbamate derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)carbamic acid, 3-methylbutyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved include the disruption of cell wall synthesis in microbes and interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chlorophenyl)carbamic acid, 2-methylbutyl ester
- (3-Chlorophenyl)carbamic acid, 4-methylbutyl ester
- (4-Chlorophenyl)carbamic acid, 3-methylbutyl ester
Uniqueness
(3-Chlorophenyl)carbamic acid, 3-methylbutyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the 3-methylbutyl ester linkage differentiates it from other similar compounds, leading to variations in reactivity and biological activity.
Eigenschaften
CAS-Nummer |
5333-70-0 |
|---|---|
Molekularformel |
C12H16ClNO2 |
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
3-methylbutyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-9(2)6-7-16-12(15)14-11-5-3-4-10(13)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
SOZGUQOVHHPVQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


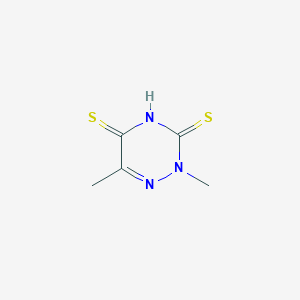
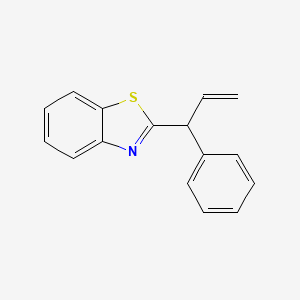
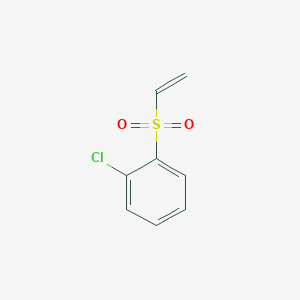
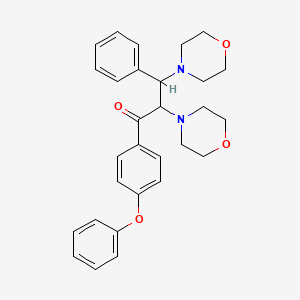
![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)

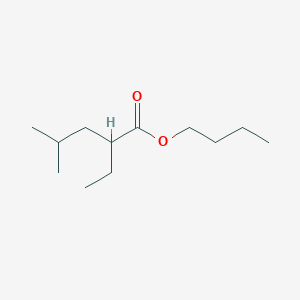

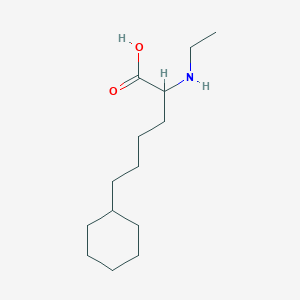
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)


